molecular formula C11H9ClF2O2 B7895188 4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one

4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one

Cat. No.: B7895188
M. Wt: 246.64 g/mol
InChI Key: PCZVYCZNLDZMGM-UHFFFAOYSA-N
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Description

The compound with the identifier “4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one can be compared with other compounds that have similar structures or properties. Some of these similar compounds include:

    CID 68263: Known for its use in peptide synthesis.

    CID 68740: Used in the treatment of bone diseases.

Uniqueness

What sets this compound apart from these similar compounds is its unique chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

4-[5-chloro-2-(difluoromethoxy)phenyl]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2O2/c1-7(15)2-3-8-6-9(12)4-5-10(8)16-11(13)14/h2-6,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZVYCZNLDZMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=CC(=C1)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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